N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide
Description
N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide is a small-molecule inhibitor targeting the histone methyltransferase EZH2, a key enzyme in the Polycomb Repressive Complex 2 (PRC2) responsible for catalyzing histone H3 lysine 27 trimethylation (H3K27me3). Dysregulation of EZH2 is implicated in numerous cancers, including B-cell lymphomas, making this compound a promising therapeutic candidate .
The compound, designated CPI-1205 in clinical studies, features a 1,2-dihydropyridinone core linked to a 2-methylindole scaffold via a carboxamide bridge. Its piperidin-4-yl-ethyl substituent enables selective binding to EZH2’s S-adenosylmethionine (SAM)-binding pocket, competing with cofactor recruitment . Preclinical studies demonstrate potent inhibition of EZH2 (IC₅₀ = 2.4 nM) with >1,000-fold selectivity over other methyltransferases, such as EZH1 and G9a .
Properties
IUPAC Name |
N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-(1-piperidin-4-ylethyl)indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3/c1-15-13-22(32-4)20(24(30)28-15)14-27-25(31)23-17(3)29(21-8-6-5-7-19(21)23)16(2)18-9-11-26-12-10-18/h5-8,13,16,18,26H,9-12,14H2,1-4H3,(H,27,31)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZAIUFQJUVFEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCNCC4)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701105183 | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-2-methyl-1-[1-(4-piperidinyl)ethyl]-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1450655-12-5 | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-2-methyl-1-[1-(4-piperidinyl)ethyl]-1H-indole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450655-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1,2-Dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-2-methyl-1-[1-(4-piperidinyl)ethyl]-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701105183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(piperidin-4-yl)ethyl)-1H-indole-3-carboxamide, also known as CPI-1205, is a compound that has garnered attention for its significant biological activity, particularly as an inhibitor of the enzyme Enhancer of Zeste Homolog 2 (EZH2). This enzyme plays a critical role in gene regulation and is implicated in various malignancies. The following sections provide a detailed overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant research findings.
CPI-1205 acts primarily as a selective inhibitor of EZH2, which is part of the Polycomb Repressive Complex 2 (PRC2). This complex is responsible for the methylation of histone proteins, specifically lysine 27 on histone H3 (H3K27me3), leading to transcriptional repression. Dysregulation of EZH2 has been associated with several types of cancer, making it an attractive target for therapeutic intervention. The compound demonstrates high potency with an IC50 value of 0.002 µM in biochemical assays and an EC50 value of 0.032 µM in cellular assays .
Antitumor Activity
CPI-1205 has shown robust antitumor effects in preclinical models. In a Karpas-422 xenograft model, administration at a dose of 160 mg/kg twice daily resulted in significant tumor regression . This effect is attributed to the compound's ability to restore normal gene expression patterns by inhibiting EZH2-mediated histone methylation.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of CPI-1205 indicates favorable absorption and distribution characteristics. Studies have shown that the compound is bioavailable when administered orally, which is crucial for its potential use in clinical settings .
Research Findings and Case Studies
Several studies have investigated the biological activity and therapeutic potential of CPI-1205:
- In Vitro Studies : In vitro assays demonstrated that CPI-1205 effectively inhibits cell proliferation in various cancer cell lines. The compound's ability to decrease H3K27me3 levels was confirmed through Western blot analysis .
- In Vivo Efficacy : In vivo studies using mouse models have indicated that CPI-1205 not only reduces tumor size but also alters the tumor microenvironment, enhancing immune response against tumor cells .
- Clinical Trials : CPI-1205 is currently undergoing Phase I clinical trials to evaluate its safety and efficacy in humans. Early results suggest promising outcomes for patients with hematological malignancies .
Data Summary Table
| Parameter | Value |
|---|---|
| Chemical Name | N-((4-methoxy-6-methyl... |
| Target Enzyme | EZH2 |
| IC50 (Biochemical) | 0.002 µM |
| EC50 (Cellular) | 0.032 µM |
| In Vivo Dose (Xenograft) | 160 mg/kg BID |
| Current Clinical Phase | Phase I |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of CPI-1205 are characterized by modifications to the piperidin-4-yl-ethyl group, which influence potency, selectivity, and pharmacokinetic properties. Below is a comparative analysis of key derivatives:
Structural Modifications and Molecular Data
Key Trends and Insights
Potency vs. Lipophilicity :
- The trifluoroethyl group in CPI-1205 optimally balances lipophilicity and steric bulk, enabling strong target engagement while maintaining acceptable solubility .
- Bulkier groups (e.g., tetrafluoropropyl in Compound 11 ) enhance potency but compromise solubility, limiting in vivo utility .
Metabolic Stability :
- Compound 4 (isobutyryl) exhibits prolonged half-life due to reduced oxidative metabolism but suffers from poor cellular uptake .
- CPI-1205 ’s trifluoroethyl group resists metabolic degradation, contributing to its robust pharmacokinetic profile in preclinical models .
Selectivity :
- All analogs retain >500-fold selectivity for EZH2 over EZH1, critical for minimizing off-target effects .
Clinical Relevance
CPI-1205’s progression to clinical trials highlights its superiority over analogs in achieving a therapeutic window. For example:
- Compound 3 (methyl) shows reduced efficacy in xenograft models compared to CPI-1205 .
- Compound 11 (tetrafluoropropyl) demonstrates superior tumor growth inhibition in vitro but fails in vivo due to poor bioavailability .
Q & A
Q. What is the primary biological target of this compound, and how was its selectivity validated experimentally?
The compound selectively inhibits the histone methyltransferase EZH2, a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Selectivity was validated using:
- Biochemical assays : Measured inhibition of H3K27 trimethylation (H3K27me3) in lymphoma cell lines (IC₅₀ = 2–100 nM) .
- Counter-screening : Demonstrated >1,000-fold selectivity over other methyltransferases (e.g., G9a, SUV39H1) and kinases .
- Crystallography : Structural analysis confirmed binding to the EZH2 S-adenosylmethionine (SAM) pocket .
Q. What synthetic strategies are reported for this compound, and which structural motifs are critical for activity?
Key synthetic steps include:
- Dihydropyridinone core formation : Via cyclization of substituted pyridines under acidic conditions .
- Indole-piperidine linkage : Coupling of the indole carboxamide with a trifluoroethyl-piperidine intermediate using Buchwald-Hartwig amination . Critical structural features:
- The (R)-stereochemistry at the piperidine-ethyl group enhances potency .
- Methoxy and methyl groups on the dihydropyridinone improve metabolic stability .
Q. How are in vitro/in vivo efficacy models designed, and how are data contradictions addressed?
- In vitro : Dose-response assays in EZH2-mutant lymphoma cells (e.g., KARPAS-422) with H3K27me3 reduction as a biomarker .
- In vivo : Subcutaneous xenograft models in immunocompromised mice, monitoring tumor volume and H3K27me3 suppression in biopsies .
- Contradiction resolution : Discrepancies between biochemical and cellular activity are addressed via orthogonal assays (e.g., RNA-seq to confirm downstream gene re-expression) .
Advanced Research Questions
Q. How can translational PK/PD modeling guide dosing optimization in preclinical studies?
- PK parameters : Plasma half-life (t₁/₂ = 3–5 hours in mice) and tissue distribution are quantified using LC-MS/MS .
- PD endpoints : H3K27me3 reduction in tumors correlates with plasma exposure (EC₅₀ = 200–400 ng/mL) .
- Modeling : Nonlinear mixed-effects (NLME) models integrate PK/PD data to predict efficacious doses in humans .
Q. What mechanisms drive resistance to this compound, and how can combination therapies overcome them?
- Resistance mechanisms : Upregulation of compensatory PRC1 complex members (e.g., BMI1) or EZH2 somatic mutations (e.g., Y641N) .
- Combination strategies :
- HDAC inhibitors (e.g., panobinostat) synergize by reactivating silenced tumor suppressors .
- Chemotherapy : Enhanced apoptosis in lymphoma models when combined with doxorubicin .
Q. How do structural modifications to the piperidine or indole moieties impact potency and off-target effects?
- Piperidine modifications : Replacement of the trifluoroethyl group with cyclopropyl maintains EZH2 inhibition but reduces hERG channel binding .
- Indole substitutions : Bulky groups at the 2-methyl position improve cellular permeability but may increase CYP3A4 metabolism .
- SAR studies : Analog profiling using high-content screening (e.g., Eurofins Panlabs panel) identifies off-target hits .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
